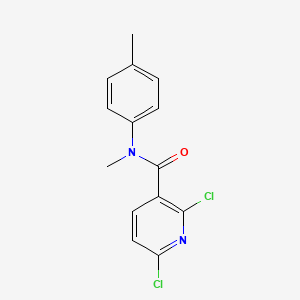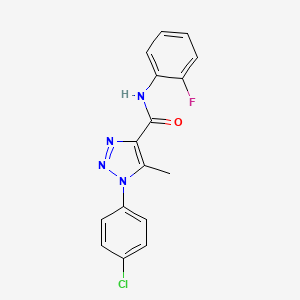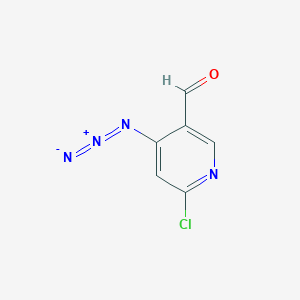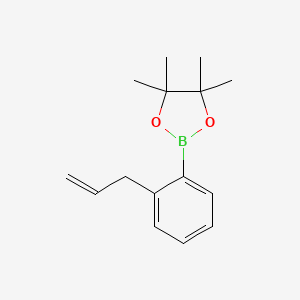
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea, also known as CTT, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Detection of Anions and Neutral Analytes
Thiourea derivatives are pivotal in developing chemosensors due to their excellent nucleophilic characteristics, which allow for establishing inter-and intramolecular hydrogen bonding. This makes them ideal for detecting various environmental pollutants, anions like CN-, AcO-, F-, ClO-, citrate ions, and neutral analytes such as ATP, DCP, and Amlodipine in biological, environmental, and agricultural samples. The advancements in thiourea-based sensors offer a pathway to design highly efficient and selective detection methods for various analytes (Al-Saidi & Khan, 2022).
Gold Leaching in Mineral Processing
Thiourea has been explored as an alternative to cyanide for gold extraction from auriferous mineral resources. Research has demonstrated the effectiveness of thiourea, especially in the presence of oxidants like ferric sulfate, in leaching gold from ores. This highlights its potential in providing a less toxic and environmentally hazardous option for gold extraction in the mining industry (Li & Miller, 2006).
Coordination Chemistry and Biological Applications
The coordination of thiourea derivatives with selected metals (Cu, Ag, Au) has shown promising biological and medicinal applications. These compounds, through coordination with suitable metal ions, exhibit improved activities in pharmaceutical chemistry. Thiourea derivatives as ligands have also been leveraged in analytical chemistry for chemosensor applications, demonstrating their versatility in both detecting and interacting with various biological and environmental samples (Khan et al., 2020).
Radioprotective Effects in Agriculture
Novel thiourea compounds have been studied for their radioprotective effects on pea development, demonstrating significant protection against chromosomal aberrations and radiation-induced suppression. This research opens avenues for using thiourea derivatives in agriculture to protect plants from radiation damage, potentially improving crop resilience and yield (Mehandjiev et al., 2002).
Anti-Inflammatory Properties Based on Molecular Docking
Thiourea derivatives have been identified for their potential anti-inflammatory properties through computer-aided drug design, indicating their interaction with enzymes like COX-1, COX-2, and 5-LOX. This suggests the role of thiourea derivatives in developing new anti-inflammatory drugs, showcasing their medicinal value beyond their traditional applications (Nikolic et al., 2022).
Eigenschaften
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-21-14-7-10(9-18)13(8-15(14)22-2)20-16(23)19-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYKLAZYEVFYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2804166.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2804171.png)
![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2804172.png)



![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)

![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)
![N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2804181.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2804184.png)